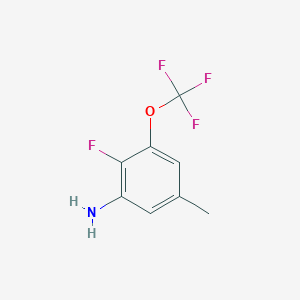amine, carbonic acid](/img/structure/B13463536.png)
[(6-Methoxypyridazin-3-yl)methyl](methyl)amine, carbonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxypyridazin-3-yl)methylamine; carbonic acid is a compound that combines a pyridazine derivative with a carbonic acid moiety. The pyridazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The methoxy group at position 6 and the methylamine group at position 3 further functionalize the pyridazine ring, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxypyridazin-3-yl)methylamine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Methylamine Group: The methylamine group can be attached through a reductive amination reaction, where the pyridazine derivative is reacted with formaldehyde and methylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of (6-methoxypyridazin-3-yl)methylamine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
(6-methoxypyridazin-3-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: The methoxy and methylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or methylamine hydrochloride.
Major Products Formed
Oxidation: N-oxides of the pyridazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
(6-methoxypyridazin-3-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (6-methoxypyridazin-3-yl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
(6-methoxypyridazin-3-yl)methylamine can be compared with other similar compounds, such as:
6-methoxypyridin-3-amine: Similar in structure but lacks the methylamine group.
6-methoxy-3-pyridinylboronic acid: Contains a boronic acid group instead of the methylamine group.
3-amino-6-methoxypyridazine: Similar but with an amino group instead of the methylamine group.
Uniqueness
(6-methoxypyridazin-3-yl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C8H13N3O4 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
carbonic acid;1-(6-methoxypyridazin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H11N3O.CH2O3/c1-8-5-6-3-4-7(11-2)10-9-6;2-1(3)4/h3-4,8H,5H2,1-2H3;(H2,2,3,4) |
InChIキー |
IMUBOZHOADBFBV-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NN=C(C=C1)OC.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)

![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)





![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)

![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)

